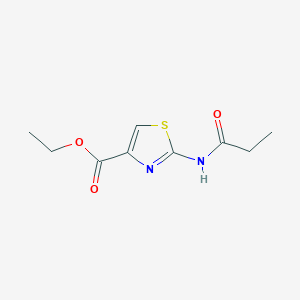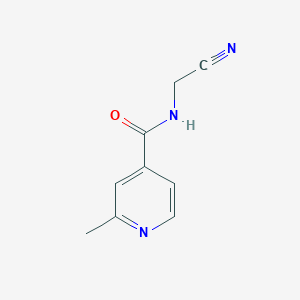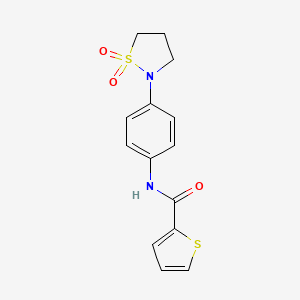
Ethyl 2-propionamidothiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-propionamidothiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
Ethyl 2-propionamidothiazole-4-carboxylate is a derivative of 2-aminothiazole, a class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, by binding to it . The binding affinity of the compound is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be 2b .
Biochemical Pathways
The compound’s interaction with UDP-N-acetylmuramate/L-alanine ligase disrupts the normal function of the enzyme, thereby affecting the biosynthesis of peptidoglycan . This leads to the weakening of bacterial cell walls, making the bacteria more susceptible to environmental stressors and potentially leading to cell death .
Pharmacokinetics
The compound’s antibacterial and antifungal potential suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The compound has demonstrated significant antibacterial and antifungal potential . It has shown inhibitory effects against various gram-positive and gram-negative bacteria, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . It has also shown antifungal potential against Candida glabrata and Candida albicans .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial and antifungal activities may vary depending on the specific strain of bacteria or fungus, as well as the presence of other compounds or substances in the environment
Biochemical Analysis
Biochemical Properties
Ethyl 2-propionamidothiazole-4-carboxylate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have a strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . The nature of these interactions is often determined by the specific functional groups present in the compound.
Cellular Effects
The effects of this compound on cells are diverse and can influence various cellular processes. For example, it has been found to have significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It can influence cell function by interacting with specific cellular pathways, potentially impacting gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules within the cell. For instance, it has been found to bind with high affinity to the enzyme UDP-N-acetylmuramate/L-alanine ligase . This binding can lead to changes in gene expression and can influence the activity of the enzyme, potentially leading to inhibition or activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-propionamidothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction typically proceeds as follows :
Step 1: Ethyl bromopyruvate and thiourea are dissolved in ethanol.
Step 2: The mixture is refluxed for 24 hours.
Step 3: The progress of the reaction is monitored using thin-layer chromatography (TLC).
Step 4: The product, ethyl 2-aminothiazole-4-carboxylate, is collected as off-white precipitates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-propionamidothiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-propionamidothiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antifungal, and anti-inflammatory agent.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Ethyl 2-propionamidothiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-aminothiazole-4-carboxylate: Similar structure but with an amino group instead of a propionamido group.
Thiazole-4-carboxylic acid: Lacks the ethyl ester and propionamido groups.
2-Methylthiazole: A simpler thiazole derivative without the carboxylate and propionamido functionalities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
ethyl 2-(propanoylamino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-7(12)11-9-10-6(5-15-9)8(13)14-4-2/h5H,3-4H2,1-2H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEUZLDSEOROIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Imidazo[1,2-a]pyridin-2-yl)benzene-1,2-diol](/img/structure/B2768060.png)
![N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2768061.png)

![2-Chloro-N-(pyridin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2768063.png)

![N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide](/img/structure/B2768067.png)
![(3-cyclopropyl-5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2768068.png)
![2-[(4-methylquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2768069.png)

![2,6-bis(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2768071.png)
![2-Aminobicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B2768073.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(cyclobutyl)methanone](/img/structure/B2768079.png)
![3-(4-Ethoxyphenyl)-5,7-dimethyl-9-(2-methylpropyl)-5,7,9-trihydro-1,2,4-triazo lo[3,4-i]purine-6,8-dione](/img/structure/B2768080.png)
